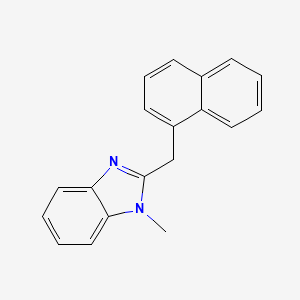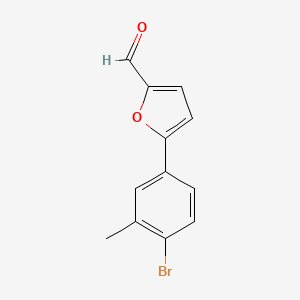![molecular formula C13H14N2O3S3 B5847473 [2-(4-Nitrophenyl)-2-oxoethyl] thiomorpholine-4-carbodithioate](/img/structure/B5847473.png)
[2-(4-Nitrophenyl)-2-oxoethyl] thiomorpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Nitrophenyl)-2-oxoethyl] thiomorpholine-4-carbodithioate is a complex organic compound that features a thiomorpholine ring, a nitrophenyl group, and a carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] thiomorpholine-4-carbodithioate typically involves the reaction of 4-nitrobenzaldehyde with thiomorpholine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the carbodithioate group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Nitrophenyl)-2-oxoethyl] thiomorpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbodithioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the carbodithioate group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] thiomorpholine-4-carbodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] thiomorpholine-4-carbodithioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiomorpholine ring can form stable complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Nitrophenyl)-2-oxoethyl] morpholine-4-carbodithioate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
[2-(4-Nitrophenyl)-2-oxoethyl] piperidine-4-carbodithioate: Contains a piperidine ring instead of a thiomorpholine ring.
[2-(4-Nitrophenyl)-2-oxoethyl] pyrrolidine-4-carbodithioate: Features a pyrrolidine ring.
Uniqueness
The uniqueness of [2-(4-Nitrophenyl)-2-oxoethyl] thiomorpholine-4-carbodithioate lies in its thiomorpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] thiomorpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S3/c16-12(10-1-3-11(4-2-10)15(17)18)9-21-13(19)14-5-7-20-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLQIKGVWJNRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine](/img/structure/B5847422.png)
![3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B5847430.png)


![5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B5847451.png)

![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B5847485.png)

![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)
